![molecular formula C16H12ClN3O2S B2898182 8-chloro-2-(thiophene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034532-48-2](/img/structure/B2898182.png)

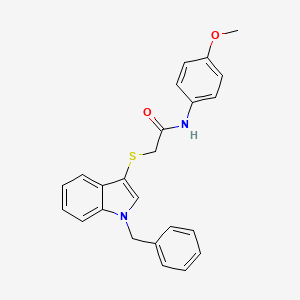

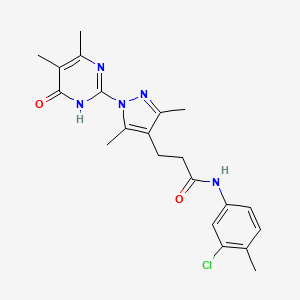

8-chloro-2-(thiophene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-chloro-2-(thiophene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C16H12ClN3O2S and its molecular weight is 345.8. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Properties

Research has delved into the synthesis of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines, demonstrating the methodological advancements and the physicochemical characteristics of these compounds. A study by Zadorozhny, Turov, and Kovtunenko (2010) highlighted the synthesis of 2-arylmethyl- and 2-arylmethyl-3-methyl-substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones, starting from 2-cyanomethylbenzoic acid and methyl 3-amino-4-thiophenecarbonate. This research not only presented a novel method with increased yield but also compared the biological potential and physicochemical properties of these compounds with positionally isomeric thienopyrimidinones and benzene isosteres, indicating variations in electronic spectra and biological activity profiles due to the position of the sulfur atom (Zadorozhny, Turov, & Kovtunenko, 2010).

Crystal Engineering and pi-pi Stacking Interactions

The study of crystal engineering and pi-pi stacking interactions in compounds with alternating electron-rich and electron-deficient units has been an area of focus. Chang et al. (2008) synthesized new dipolar compounds containing thieno[3,2-b]thiophene units and analyzed their structural characteristics through single-crystal X-ray diffraction. This research offered insights into molecular arrangement and electronic coupling, which have implications for materials science, particularly in the context of electronic devices and sensors (Chang et al., 2008).

Anticancer Activity

The synthesis of novel fused pyridine ring systems has been investigated for their anticancer activity. Elansary et al. (2012) reported on the synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and their in vitro evaluation against human breast adenocarcinoma MCF-7 and colon carcinoma cell lines (HCT 116). This study identified compounds with potent to moderate growth inhibitory activity, highlighting the potential therapeutic applications of these molecules in cancer treatment (Elansary, Moneer, Kadry, & Gedawy, 2012).

Heterocyclic Chemistry and Tandem Transformations

Investigations into heterocyclic chemistry and tandem transformations have led to the discovery of novel synthetic pathways and the development of diverse heterocycles. Pokhodylo et al. (2010) explored transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis, contributing to the synthesis of new heterocyclic systems and expanding the toolkit available for organic and medicinal chemists (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

Propiedades

IUPAC Name |

13-chloro-5-(thiophene-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2S/c17-11-1-2-14-18-13-3-5-19(15(21)10-4-6-23-9-10)8-12(13)16(22)20(14)7-11/h1-2,4,6-7,9H,3,5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLRWWVBORKNDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(3-methylisoxazol-5-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2898099.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2898101.png)

![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2898109.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol](/img/structure/B2898117.png)